molecular formula C21H22N2O4 B2665454 2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899990-92-2

2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

Cat. No.: B2665454
CAS No.: 899990-92-2
M. Wt: 366.417
InChI Key: ZWENVGPTFUGBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of cardiovascular diseases. As part of the pyridazin-3-one class, this scaffold is recognized for its potential vasodilatory and antihypertensive properties. Researchers are investigating similar pyridazinone derivatives as potent vasorelaxant agents that act on isolated aortic tissue, showing activities that can surpass established reference drugs like hydralazine . The mechanism of action for these compounds often involves the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression, leading to a significant increase in the production of nitric oxide (NO), a key signaling molecule in vasodilation . Compounds within this structural family have demonstrated promising drug-like properties in in-silico ADMET studies, suggesting good oral bioavailability and intestinal absorption . This product is intended for research purposes only, specifically for in-vitro biochemical and physiological studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-6-5-7-15(10-14)13-23-20(24)9-8-17(22-23)16-11-18(25-2)21(27-4)19(12-16)26-3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWENVGPTFUGBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

  • Molecular Formula : C22H20N4O3
  • Molecular Weight : 420.49 g/mol
  • CAS Number : 445267-42-5

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cell proliferation . Additionally, it interacts with various kinases, including tyrosine-protein kinase Abl and MAP kinases, which are involved in cellular signaling pathways that regulate growth and differentiation .

Biological Targets

The following table summarizes the primary biological targets associated with this compound:

Biological Target Mechanism of Action Reference
Dihydrofolate Reductase (DHFR)Inhibition of folate synthesis
Tyrosine Kinase AblInhibition of phosphorylation pathways
MAP KinasesModulation of signaling pathways

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Research has indicated that similar pyridazine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of pyridazine derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates .

Pharmacological Profile

The pharmacological profile includes:

  • Potency : High affinity for DHFR with IC50 values indicating effective inhibition at low concentrations.
  • Selectivity : Exhibits selective inhibition towards DHFR compared to other enzymes, minimizing off-target effects.

Comparison with Similar Compounds

Pyridazinone Derivatives

Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()

  • Core Structure : Pyridazin-3(2H)-one.
  • Substituents : Position 5 has a chlorine atom, position 6 has a phenyl group, and position 2 varies (e.g., alkyl or aryl groups).
  • Key Differences :
    • The target compound lacks a chlorine atom at position 5, which may reduce electrophilicity compared to chloro-substituted analogs.
    • The 3,4,5-trimethoxyphenyl group at position 6 in the target compound introduces steric bulk and lipophilicity, contrasting with the simpler phenyl group in analogs .
  • Synthesis : Both classes are synthesized via nucleophilic substitution (e.g., using anhydrous K₂CO₃ and alkyl halides in acetone), suggesting shared synthetic pathways .

Pyrimidine Derivatives with Trimethoxyphenyl Groups ()

Examples :

4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile

2-(Prop-2-yn-1-ylthio)-4-(pyridin-2-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile

  • Core Structure : Pyrimidine (six-membered ring with nitrogen atoms at positions 1 and 3).
  • Substituents : Position 6 has a 3,4,5-trimethoxyphenyl group; positions 2 and 4 feature thioether-linked substituents.
  • The trimethoxyphenyl group is retained in both classes, suggesting a shared pharmacophoric element, possibly for targeting microtubules or kinase pathways .
  • Synthesis: Pyrimidine derivatives in use thiol-alkyne substitutions, contrasting with the alkylation strategy for pyridazinones .

Benzothiazole Acetamides ()

Examples :

  • N-(6-Methoxybenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • N-(6-Ethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Core Structure : Benzothiazole (bicyclic system with sulfur and nitrogen).
  • Substituents : Acetamide-linked 3,4,5-trimethoxyphenyl or halogenated aryl groups.
  • Key Differences: The benzothiazole core introduces aromaticity and rigidity distinct from pyridazinones. The trimethoxyphenyl group in the target compound is directly attached to the heterocycle, whereas in benzothiazoles, it is part of an acetamide side chain, altering spatial orientation and bioavailability .

Comparative Data Table

Feature Target Compound Pyridazinone Analogs () Pyrimidine Analogs () Benzothiazole Analogs ()
Core Structure Pyridazin-3-one Pyridazin-3(2H)-one Pyrimidine Benzothiazole
Position 6 Substituent 3,4,5-Trimethoxyphenyl Phenyl 3,4,5-Trimethoxyphenyl Acetamide-linked aryl groups
Position 2 Substituent 3-Methylphenylmethyl Varied (alkyl/aryl) Thioether substituents N/A (side-chain modifications)
Synthetic Yield Not reported Not explicitly stated 32.8–89.3% Not reported
Key Functional Groups Methoxy, methylbenzyl Chloro, phenyl Cyano, thioether Methoxy, acetamide

Implications of Structural Variations

  • Heterocycle Choice: Pyridazinones may offer better solubility than benzothiazoles due to their hydrogen-bonding capacity, while pyrimidines with cyano groups could enhance electrophilicity for covalent target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.